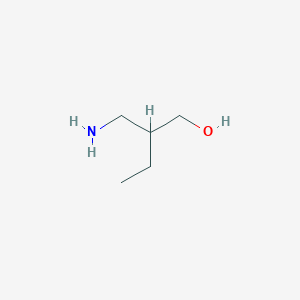

2-(Aminomethyl)butan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-2-5(3-6)4-7/h5,7H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPOUEPMENIWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16519-75-8 | |

| Record name | 2-(aminomethyl)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 2-(Aminomethyl)butan-1-ol: A Theoretical and Practical Guide

Introduction

2-(Aminomethyl)butan-1-ol (CAS 16519-75-8) is a chiral amino alcohol with potential applications as a building block in pharmaceutical synthesis and materials science.[1][2][3] Its structure, featuring both a primary amine and a primary alcohol, imparts bifunctionality that is highly valuable in the construction of more complex molecules. Accurate structural elucidation and confirmation are paramount for any application, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this characterization.

This guide provides an in-depth technical overview of the expected spectroscopic signature of this compound. It is important to note that as of the time of this writing, comprehensive experimental spectra for this specific molecule are not widely available in public databases. Therefore, this document leverages fundamental spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. This approach not only provides a valuable reference for identifying the compound but also serves as a practical guide for researchers on the principles of spectral interpretation for bifunctional molecules.

Molecular Structure and Predicted Spectroscopic Overview

The key to interpreting any spectrum is a thorough understanding of the molecule's structure. This compound possesses a chiral center at the second carbon (C2), to which an ethyl group, a hydroxymethyl group, and an aminomethyl group are attached.

-

Functional Groups: Primary amine (-NH₂), Primary alcohol (-OH)

-

Key Structural Features: A chiral center, a C4 main chain with branching, and distinct electronic environments for each proton and carbon.

These features will give rise to a unique spectroscopic fingerprint. The NMR spectra will be characterized by distinct signals for each non-equivalent proton and carbon, with splitting patterns dictated by neighboring protons. The IR spectrum will prominently feature bands corresponding to O-H and N-H stretches. The mass spectrum will show a molecular ion peak and predictable fragmentation patterns resulting from the loss of functional groups.

References

A Technical Guide to the Commercial Availability and Application of 2-(Aminomethyl)butan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)butan-1-ol is a chiral amino alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group, makes it an attractive intermediate for constructing complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, synthesis, and applications, with a specific focus on its utility in drug development. We will explore the landscape of commercial suppliers, delve into the practicalities of its use through a detailed experimental protocol, and provide a framework for its safe handling and storage.

Introduction: The Molecular Profile of this compound

This compound, identified by the CAS Number 16519-75-8, is a simple yet versatile organic compound.[1][2] Its structure features a butyl backbone with an aminomethyl group and a hydroxyl group attached to the second carbon atom. This arrangement confers chirality upon the molecule, meaning it exists as two non-superimposable mirror images or enantiomers: (R)-2-(Aminomethyl)butan-1-ol and (S)-2-(Aminomethyl)butan-1-ol. This stereochemistry is of paramount importance in drug development, where the biological activity of a molecule is often dictated by its specific three-dimensional orientation.

The presence of both a nucleophilic amine and a versatile alcohol functional group within the same molecule allows for sequential and selective chemical modifications. This makes it a foundational component for creating diverse scaffolds and introducing specific pharmacophores in medicinal chemistry.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its use in a research or development setting. The key data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16519-75-8 | [1][3] |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 187.8 ± 13.0 °C (Predicted) | [2] |

| Density | 0.915 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.85 (Predicted) | [2] |

| SMILES | CCC(CN)CO | [1] |

Safety and Hazard Information

From a safety perspective, this compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following primary hazards:

Due to its corrosive nature, handling requires stringent safety protocols, including the use of personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[4][5]

Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. It is typically sold as a racemic mixture, although enantiomerically pure forms may be available from specialized vendors.

Table 2: Selected Commercial Suppliers of this compound

| Supplier | Product Name | Typical Purity | Form | Notes |

| BLD Pharm | This compound | ≥95% | Liquid | Available for online ordering.[3] |

| PubChem Vendors | This compound | Varies | Liquid | PubChem lists multiple chemical vendors.[1] |

| Chemsrc | This compound | Varies | Liquid | Platform connects various suppliers.[6] |

When procuring this chemical, it is essential for researchers to request and review the Certificate of Analysis (CoA) to verify the purity, identity, and, if relevant, the enantiomeric excess of the specific batch.

Overview of Synthetic Routes

The commercial production of related amino alcohols often involves multi-step synthetic sequences. While specific proprietary methods for this compound are not extensively published, general strategies for analogous compounds provide insight. For instance, the synthesis of the isomeric 2-amino-1-butanol can be achieved by reacting 1-butene with chlorine and a nitrile, followed by hydrolysis.[7][8] Another common approach involves the reduction of α-amino acids or their derivatives; for example, (R)-(-)-2-Amino-1-butanol can be synthesized via the reduction of D-2-Aminobutyric acid.[9] These established methodologies form the basis for the industrial-scale synthesis of chiral amino alcohols.

Caption: Generalized workflow for the synthesis of chiral amino alcohols.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate. The primary amine provides a reactive handle for amide bond formation, reductive amination, and the construction of heterocyclic systems. Simultaneously, the primary alcohol can be transformed into esters, ethers, or oxidized to an aldehyde or carboxylic acid, providing a secondary point for molecular elaboration.

This dual functionality allows it to serve as a scaffold in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[10] While its direct incorporation into a major commercial drug is not as widely documented as its isomer, 2-amino-1-butanol (a key precursor for the antituberculotic agent Ethambutol), its structural motif is highly relevant in modern medicinal chemistry.[11][12]

Caption: Synthetic utility of this compound in drug design.

Experimental Protocol: N-Acetylation of this compound

To illustrate the practical application of this reagent, the following section details a standard protocol for the N-acetylation of the primary amine. This procedure is a foundational step for protecting the amine group or for synthesizing N-acetyl derivatives for structure-activity relationship (SAR) studies.

Objective: To synthesize N-(1-(hydroxymethyl)butan-2-yl)acetamide from this compound.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure N-(1-(hydroxymethyl)butan-2-yl)acetamide.

Self-Validation: The success of the protocol is validated at each stage. Reaction completion is confirmed by TLC. The aqueous washes in the workup neutralize excess acid and remove water-soluble byproducts. The final purity is assessed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a commercially accessible and synthetically valuable chiral building block. Its bifunctional nature provides a robust platform for the synthesis of diverse and complex molecules, making it a compound of interest for researchers in drug discovery and organic synthesis. A comprehensive understanding of its properties, availability, and safe handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the laboratory and beyond.

References

- 1. This compound | C5H13NO | CID 15356533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 16519-75-8 [m.chemicalbook.com]

- 3. 16519-75-8|this compound|BLD Pharm [bldpharm.com]

- 4. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound | CAS#:16519-75-8 | Chemsrc [chemsrc.com]

- 7. US3855300A - Process for the production of 2-amino-1-butanol - Google Patents [patents.google.com]

- 8. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 9. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-AMINO-1-BUTANOL | 96-20-8 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

Topic: A Strategic Approach to Unveiling the Biological Potential of 2-(Aminomethyl)butan-1-ol Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The amino alcohol scaffold is a privileged pharmacophore present in a multitude of biologically active compounds, from natural products to synthetic pharmaceuticals.[1][] This guide outlines a comprehensive, scientifically-grounded strategy for the systematic investigation of a novel chemical class: derivatives of 2-(Aminomethyl)butan-1-ol. While direct biological data on this specific scaffold is scarce, its structural components—a primary amino group and a primary alcohol on a chiral butanyl backbone—present a rich canvas for chemical modification and biological exploration. This document serves as a technical roadmap for researchers, providing the rationale for hypothesized biological activities, detailed protocols for a multi-tiered screening cascade, and a framework for establishing a robust Structure-Activity Relationship (SAR). The methodologies described herein are designed to be self-validating, ensuring that any identified "hit" compounds are supported by rigorous, reproducible data, paving the way for further preclinical development.

The Core Scaffold: this compound

This compound is a chiral amino alcohol with two key functional groups amenable to chemical derivatization: a primary amine and a primary alcohol.[3] This bifunctionality allows for the creation of a diverse chemical library with a wide range of physicochemical properties.

Chemical Properties of the Parent Scaffold:

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₁₃NO[3]

-

Molecular Weight: 103.16 g/mol [3]

-

SMILES: CCC(CN)CO[3]

The exploration of its derivatives is predicated on the established success of the amino alcohol motif in medicinal chemistry, which is a key structural feature in drugs with activities ranging from antimicrobial to anticancer and neuroprotective agents.[1][4][5]

Proposed Investigational Workflow

A systematic approach is essential to efficiently screen a novel compound library and identify promising leads. The proposed workflow is designed as a hierarchical cascade, moving from broad primary screening to more focused mechanistic studies. This strategy ensures that resources are concentrated on derivatives with the most compelling biological activity.

Caption: A multi-phase workflow for the discovery and validation of bioactive derivatives.

Hypothesized Biological Activities & Screening Protocols

Based on the prevalence of the amino alcohol pharmacophore in various therapeutic areas, we hypothesize three primary avenues for investigation.

Potential Antimicrobial Activity

Rationale: Amino alcohol derivatives have been studied for their antimicrobial and antifungal activities, making this a logical starting point for screening.[1][6]

Primary Screening Protocol: Broth Microdilution for MIC Determination

This method quantitatively determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.[7][8][9]

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 27853) and fungal strains (e.g., Candida albicans ATCC 1023) overnight.[8][9] Dilute the cultures to a standardized concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Incubation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for yeast.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Potential Anticancer Activity

Rationale: The β-amino alcohol structure is a feature in compounds with significant anticancer properties.[1] Furthermore, the aminomethyl group is present in certain topoisomerase I inhibitors, suggesting a potential mechanism of action.[10]

Primary Screening Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in the recommended medium supplemented with fetal bovine serum.[11]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).[11]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol) and measure the absorbance at ~570 nm. Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[13]

Potential Neuroprotective Activity

Rationale: The development of small molecules that can protect neurons from cell death is a key strategy in treating neurodegenerative diseases.[14][15] Oxidative stress is a common pathway in neuronal injury, providing a clear target for a screening assay.[16][17]

Primary Screening Protocol: Glutamate-Induced Oxidative Injury Assay

This assay models excitotoxicity-induced oxidative stress in a neuronal cell line, such as the mouse hippocampal cell line HT22.[17]

-

Cell Culture and Seeding: Culture HT22 cells and seed them into 96-well plates.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Induction of Injury: Expose the cells to a high concentration of glutamate (e.g., 5 mM) for 24 hours to induce oxidative stress and cell death.[17] Control wells should not receive glutamate.

-

Viability Assessment: Measure cell viability using a resazurin-based assay or MTT assay.

-

Data Analysis: Identify compounds that significantly increase cell viability in the presence of glutamate compared to the glutamate-only control.

Mechanistic Elucidation for "Hit" Compounds

Once a compound shows promising and reproducible activity in a primary screen, the next critical step is to investigate its mechanism of action (MoA).

Anticancer MoA: Apoptosis and Cell Cycle Analysis

A common mechanism for anticancer drugs is the induction of programmed cell death (apoptosis) and/or arrest of the cell cycle.[11]

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

-

Treatment: Treat cancer cells with the hit compound at its IC₅₀ concentration for 24 hours.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and treat with RNase A, then stain with propidium iodide (PI), which intercalates with DNA.

-

Analysis: Analyze the DNA content of the cells using flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation in any phase compared to the control suggests cell cycle arrest.[11]

Caption: A simplified signaling pathway for a hypothetical anticancer derivative.

Structure-Activity Relationship (SAR) Analysis

SAR analysis relates the chemical structure of a molecule to its biological activity, guiding the rational design of more potent and selective analogs.[18][19][20] After screening an initial library, the data should be consolidated to identify key structural motifs responsible for activity.

Table 1: Hypothetical Screening Data for a Library of this compound Derivatives

| Compound ID | R¹ (at -NH₂) | R² (at -OH) | Antimicrobial MIC (µg/mL vs. S. aureus) | Anticancer IC₅₀ (µM vs. MCF-7) | Neuroprotection (% Viability vs. Glutamate) |

| Parent | -H | -H | >256 | >100 | 5% (Control) |

| DER-01 | -COCH₃ (Acetyl) | -H | 128 | 75.2 | 15% |

| DER-02 | -COPh (Benzoyl) | -H | 64 | 12.5 | 45% |

| DER-03 | -H | -COCH₃ (Acetyl) | 32 | 98.1 | 22% |

| DER-04 | -H | -CO(CH₂)₄CH₃ (Hexanoyl) | 8 | >100 | 18% |

| DER-05 | -COPh (Benzoyl) | -COCH₃ (Acetyl) | 128 | 15.8 | 68% |

SAR Insights from Hypothetical Data:

-

Antimicrobial Activity: Derivatization at the hydroxyl group (R²) with lipophilic acyl chains (DER-03, DER-04) appears to significantly enhance activity against S. aureus. This suggests that membrane interaction may be important.

-

Anticancer Activity: Acylation of the amino group (R¹) with an aromatic benzoyl group (DER-02) dramatically increases cytotoxic potency. This points towards a specific binding interaction, possibly involving π-stacking.

-

Neuroprotective Activity: A combination of modifications (DER-05) shows the most significant effect, suggesting that a multi-faceted interaction or improved cell permeability might be at play. The benzoyl group at the amine seems crucial.

Conclusion and Future Directions

This guide presents a structured and logical framework for exploring the therapeutic potential of novel this compound derivatives. By employing a tiered screening approach across antimicrobial, anticancer, and neuroprotective paradigms, researchers can efficiently identify active compounds. The subsequent mechanistic studies and SAR analysis provide the foundation for rational lead optimization. Promising candidates identified through this in vitro workflow must then be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles, which is an essential step before any consideration for clinical testing.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 3. This compound | C5H13NO | CID 15356533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Assessment of antimicrobial activity [protocols.io]

- 10. Synthesis and Biological Evaluation of 14-(Aminoalkyl-aminomethyl)aromathecins as Topoisomerase I Inhibitors: Investigating the Hypothesis of Shared Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iv.iiarjournals.org [iv.iiarjournals.org]

- 14. Development of proneurogenic, neuroprotective small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current Small Molecule-Based Medicinal Chemistry Approaches for Neurodegeneration Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. pharfac.mans.edu.eg [pharfac.mans.edu.eg]

- 19. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]

A Guide to 2-(Aminomethyl)butan-1-ol: A Versatile Chiral Building Block for Advanced Organic Synthesis

Executive Summary

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is relentless. Chiral building blocks are the bedrock of asymmetric synthesis, enabling the construction of complex molecular architectures with precise stereochemical control. Among these, chiral 1,3-amino alcohols represent a uniquely versatile class due to their bifunctional nature. This guide provides an in-depth technical exploration of 2-(Aminomethyl)butan-1-ol, a valuable yet often overlooked chiral synthon. We will dissect its intrinsic properties and demonstrate its strategic application in the synthesis of high-value molecules, including chiral ligands for asymmetric catalysis and key intermediates for bioactive compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block to solve complex synthetic challenges.

Section 1: The Molecular Blueprint - Properties and Advantages

This compound is a chiral 1,3-amino alcohol characterized by a primary amine and a primary hydroxyl group separated by a stereogenic center. This specific arrangement of functional groups is the source of its synthetic utility.

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 16519-75-8[1]

-

Molecular Formula: C₅H₁₃NO[2]

-

Molecular Weight: 103.16 g/mol [2]

The key to its utility lies in the differential reactivity of the amine and hydroxyl groups and the stereocenter that dictates the spatial orientation of subsequent transformations. The primary amine serves as a potent nucleophile or a handle for directing group attachment, while the primary alcohol can be readily oxidized or converted into a leaving group. This bifunctionality makes it an ideal starting material for creating molecules with specific three-dimensional arrangements, a critical requirement in drug design where stereochemistry governs drug-receptor interactions.[3][4]

Key Strategic Advantages:

-

Defined Stereochemistry: Available in enantiomerically pure forms, it allows for the direct introduction of a chiral center into a target molecule.

-

Orthogonal Functionality: The amine and alcohol groups can be selectively protected and derivatized, enabling complex, multi-step synthetic sequences. For instance, the amine can be protected with a Boc group while the alcohol is transformed, and vice-versa.

-

1,3-Relationship: The 1,3-spacing of the functional groups is ideal for forming stable five- and six-membered cyclic intermediates and transition states, which is crucial for high stereocontrol in many asymmetric reactions.[5]

-

Scaffold for Ligands: The N-O atom arrangement is a classic motif for bidentate ligands used in asymmetric metal catalysis.[6][7]

Section 2: Synthetic Pathways and Applications

The true value of a building block is demonstrated through its successful incorporation into complex targets. Here, we explore two primary applications of this compound.

Application 1: Synthesis of Chiral Oxazoline Ligands

Chiral oxazolines are a "privileged" ligand class in asymmetric catalysis, effective in a wide range of metal-catalyzed transformations.[2] The synthesis of these ligands often begins with a chiral amino alcohol. This compound provides a scaffold for a unique class of aminomethyl-substituted oxazolines.

The general workflow involves an initial protection of the amine, followed by cyclization with a nitrile-containing substrate to form the oxazoline ring. The protecting group is then removed to reveal the amine, which can be further functionalized to create a library of modular ligands.

Below is a logical workflow for the synthesis of a novel (S)-4-ethyl-4,5-dihydrooxazol-2-yl)methanamine ligand, a versatile intermediate for more complex pincer or bidentate ligands.

Caption: Synthetic workflow for a chiral aminomethyl-oxazoline ligand.

Application 2: Proposed Synthesis of a Bioactive Molecule Analog

Etomoxir is a known irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), an enzyme critical for fatty acid metabolism.[8][9] While various routes to Etomoxir exist, we can propose a robust, stereocontrolled synthesis of an Etomoxir analog starting from (R)-2-(Aminomethyl)butan-1-ol. This demonstrates its utility as a chiral pool starting material for drug candidates.

The strategy hinges on using the building block's stereocenter to set the final configuration of the target. Key steps include protecting the amine, converting the alcohol into a good leaving group, performing a stereospecific alkylation, and finally, revealing the target molecule's core functionalities.

Caption: Proposed synthetic strategy for an Etomoxir analog.

Section 3: In the Lab - Protocols and Methodologies

A successful synthesis relies on robust and reproducible protocols. The following section provides detailed, step-by-step procedures for the key transformations discussed.

Protocol 1: N-Boc Protection of (S)-2-(Aminomethyl)butan-1-ol

Rationale: The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine. It is stable to a wide range of nucleophilic and basic conditions that might be used to modify the hydroxyl group, yet it can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) without affecting most other functional groups.[10][11]

Methodology:

-

Dissolution: Dissolve (S)-2-(Aminomethyl)butan-1-ol (1.0 eq.) in tetrahydrofuran (THF, ~0.5 M).

-

Reagent Addition: To the stirred solution, add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used without further purification.

| Parameter | Condition | Rationale |

| Solvent | THF / Dichloromethane | Aprotic solvents that dissolve both reactants well. |

| Base | Often not required[11] | The amine is sufficiently nucleophilic to react directly. |

| Stoichiometry | Slight excess of Boc₂O | Ensures complete consumption of the starting amine. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed cleanly. |

Protocol 2: Mesylation of the Primary Alcohol

Rationale: To perform a substitution reaction at the primary alcohol position (e.g., for chain extension), the hydroxyl group must first be converted into a good leaving group. A mesylate (-OMs) is an excellent choice. It is readily formed using methanesulfonyl chloride (MsCl) and a non-nucleophilic base like triethylamine (Et₃N).[11][12] The base is critical to neutralize the HCl byproduct, preventing it from protonating the amine (if unprotected) or causing side reactions.

Methodology:

-

Setup: Dissolve the Boc-protected amino alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a flask under an inert atmosphere (N₂ or Argon) and cool to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the solution.

-

Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise via syringe, keeping the internal temperature below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 2-4 hours. Monitor by TLC for the disappearance of the starting alcohol.

-

Quenching & Work-up: Carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with cold 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine. This removes residual base and salts.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mesylate is often used immediately in the next step due to its reactivity.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DCM | Aprotic and unreactive towards the reagents. |

| Base | Triethylamine (Et₃N) | Scavenges HCl byproduct without competing as a nucleophile. |

| Temperature | 0 °C | Controls the exothermic reaction and minimizes side reactions. |

| Stoichiometry | Slight excess of MsCl and Et₃N | Drives the reaction to completion. |

Section 4: Conclusion and Future Prospects

This compound is a potent and highly adaptable chiral building block. Its defined stereochemistry and orthogonal functional groups provide a reliable platform for constructing complex chiral molecules. As demonstrated, its application in the synthesis of privileged oxazoline ligands and as a foundational element for bioactive targets underscores its value in both academic and industrial research. The ability to selectively manipulate the amine and hydroxyl functionalities allows for a modular approach to synthesis, enabling the rapid generation of compound libraries for screening in drug discovery and catalyst development. As the demand for enantiopure pharmaceuticals continues to grow, the strategic application of versatile synthons like this compound will remain a cornerstone of efficient and elegant molecular design.

Section 5: References

-

Organic Syntheses. (n.d.). Synthesis of Chiral Pyridine Bis(Oxazoline) Ligands. National Institutes of Health. Retrieved from --INVALID-LINK--

-

G. Chelucci, G. A. Pinna, G. Sanna. (2003). 2-(aminomethyl)-oxazolines: highly modular scaffolds for the preparation of novel asymmetric ligands. PubMed. Retrieved from --INVALID-LINK--

-

ARKIVOC. (2004). Improved synthesis of enantiomerically pure Etomoxir and its 2,4-dinitrophenyl analogue. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Oxazoline. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Classical substrates for oxazoline synthesis from amino alcohols. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Comparative Analysis of Chiral Ligands Derived from 1-Amino-2-methyl-4-phenylbutan-2-ol in Asymmetric Catalysis. Retrieved from --INVALID-LINK--

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Potential of Amino Alcohols as Chiral Building Blocks. Retrieved from --INVALID-LINK--

-

ResearchGate. (2025). The Synthesis of Novel 4-(Aminomethyl)oxazoline Ligands. Retrieved from --INVALID-LINK--

-

ARKIVOC. (2004). Improved synthesis of enantiomerically pure Etomoxir and its 2,4-dinitrophenyl analogue. Retrieved from --INVALID-LINK--

-

Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from --INVALID-LINK--

-

ResearchGate. (2025). Asymmetric synthesis of (R)-(+)-etomoxir via enzymatic resolution. Retrieved from --INVALID-LINK--

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from --INVALID-LINK--

-

Chemsrc. (2025). This compound CAS#:16519-75-8. Retrieved from --INVALID-LINK--

-

Journal of Lipid Research. (n.d.). Etomoxir: an old dog with new tricks. National Institutes of Health. Retrieved from --INVALID-LINK--

References

- 1. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 2. Oxazoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.williams.edu [chemistry.williams.edu]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

An In-depth Technical Guide to 2-(Aminomethyl)butan-1-ol and Related Amino Alcohols for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. Their structural versatility and chirality make them indispensable building blocks in modern organic synthesis and medicinal chemistry. Enantiomerically pure β-amino alcohols, in particular, are crucial components in a vast array of biologically active molecules, including adrenergic drugs and unnatural amino acids.[1] They serve not only as intermediates for pharmaceuticals but also as highly effective chiral catalysts and ligands in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2] This guide provides a detailed exploration of this compound and its closely related, industrially significant analogs, focusing on their synthesis, properties, and applications.

Core Compound Profile: this compound

This compound is a primary amino alcohol that serves as a representative member of this compound class. While specific research on this molecule is limited, its structure provides a valuable model for understanding the chemistry of its more widely used isomers and derivatives.

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 16519-75-8 | PubChem[3] |

| Molecular Formula | C5H13NO | PubChem[3] |

| Molecular Weight | 103.16 g/mol | PubChem[3] |

| SMILES | CCC(CN)CO | PubChem[3] |

| GHS Hazard | H314: Causes severe skin burns and eye damage | PubChem[3] |

| GHS Hazard | H227: Combustible liquid | PubChem[3] |

Note: The compound is classified as a corrosive liquid and requires careful handling in a laboratory setting, including the use of personal protective equipment to avoid skin and eye contact.[3]

Synthesis Methodologies: Pathways to Chiral Amino Alcohols

The synthesis of enantiomerically pure amino alcohols is a key challenge in organic chemistry. Various strategies have been developed, ranging from classical chemical reactions to modern biocatalytic approaches.

Industrial Synthesis via Ritter-Type Reaction and Hydrolysis

A robust, high-yield process for producing dl-2-amino-1-butanol, a structural isomer of our core compound, has been extensively patented and is used industrially.[4][5] This method is significant as it starts from simple, readily available materials. The causality behind this choice is its cost-effectiveness and scalability for producing the racemic mixture, which can then be resolved into its pure enantiomers.

The process involves two main stages:

-

Formation of an Imidoyl Chloride Intermediate: 1-Butene, chlorine, and a nitrile (commonly an excess of acetonitrile) are reacted to form an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate.[4][5] The nitrile serves as both a reactant and a solvent.[5]

-

Hydrolysis: The intermediate is then hydrolyzed, typically using hydrochloric acid, to yield dl-2-amino-1-butanol hydrochloride. The free base can be liberated by neutralization.[4][5]

Experimental Protocol: Synthesis of dl-2-Amino-1-butanol

This protocol is adapted from established industrial patents.[4][5] It is a self-validating system where the progress and purity can be monitored at each stage using standard analytical techniques like Gas-Liquid Chromatography (GLC).

Step 1: Synthesis of the Imidoyl Chloride Intermediate

-

To a reaction vessel containing acetonitrile (in excess, acting as solvent), simultaneously add 1-butene and chlorine gas at a controlled rate, maintaining the temperature between 0-10°C.

-

After the addition is complete, continue stirring for an additional 30-60 minutes at the same temperature to ensure the reaction goes to completion.

Step 2: Hydrolysis and Isolation

-

Add water to the reaction mixture. Distill off the excess acetonitrile and by-products (e.g., 1,2-dichlorobutane).

-

Once the temperature of the mixture reaches 100°C, add concentrated hydrochloric acid and reflux the solution for 4-5 hours to ensure complete hydrolysis.

-

After hydrolysis, remove the solvent under reduced pressure to obtain the crude dl-2-amino-1-butanol hydrochloride residue.

-

Dissolve the residue in a minimal amount of water and neutralize to a pH of ~11 with a 50% NaOH solution at 0°C.

-

The precipitated salt (NaCl) is removed by filtration. The filtrate containing the product is then distilled under reduced pressure to yield pure dl-2-amino-1-butanol.

Biocatalytic Synthesis via Asymmetric Reductive Amination

Modern drug development increasingly favors green and highly selective synthetic methods. Biocatalysis, using engineered enzymes, offers a powerful alternative for producing chiral amino alcohols with exceptional enantiomeric purity (>99% ee).[6][7]

The core of this methodology is the use of an engineered amine dehydrogenase (AmDH). This enzyme catalyzes the direct asymmetric reductive amination of a hydroxy ketone precursor, using ammonia as the amine source.[6] The choice of this experimental approach is driven by its high stereoselectivity, mild reaction conditions, and the use of inexpensive and environmentally benign reagents like ammonia.

Workflow: Biocatalytic Synthesis of a Chiral Amino Alcohol

Caption: Workflow for biocatalytic synthesis of chiral amino alcohols.

Key Related Compounds and Their Applications

The utility of this compound is best understood in the context of its structural isomers and derivatives, which have found widespread use.

2-Amino-1-butanol: A Cornerstone in Antituberculosis Therapy

2-Amino-1-butanol is a critical intermediate in the synthesis of major pharmaceuticals.[7][8] Its most notable application is in the production of Ethambutol, a first-line bacteriostatic drug used to treat tuberculosis.[4][9] The therapeutic activity is specific to the dextrorotatory d,d'-isomer of ethambutol, which is synthesized from d-2-amino-1-butanol, highlighting the critical importance of stereochemistry in drug design.[4]

Beyond pharmaceuticals, 2-amino-1-butanol is a versatile industrial chemical used as:

-

An emulsifying agent for creams, lotions, and waxes.[8]

-

A raw material for surfactants and vulcanization accelerators.[8][10]

-

An absorbent for acidic gases like CO2 in industrial processes.[10]

Logical Pathway from Butene to Ethambutol

Caption: Synthetic pathway from 1-butene to the drug Ethambutol.

Derivatives with Diverse Biological Activities

The amino alcohol scaffold is a "privileged motif" that can be modified to create libraries of compounds with a wide range of biological activities.[11] Research has shown that derivatives of amino alcohols can act as:

-

Antifungal and Antibacterial Agents: Certain amino alcohol derivatives have demonstrated significant inhibitory activity against pathogenic fungi like Cryptococcus neoformans and bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[12][13][14]

-

Enzyme Inhibitors: By modifying the core structure, researchers have developed potent inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating conditions like glaucoma and Alzheimer's disease, respectively.[15]

-

Antiviral Agents: The acyclic side chain of the antiviral drug Famciclovir is derived from an amino alcohol intermediate, specifically 4-amino-2-hydroxymethyl-1-butanol.

Conclusion

This compound and its related compounds, particularly 2-amino-1-butanol, represent a functionally rich and economically important class of molecules. Their value stems from the chiral centers and the dual functionality that allows them to serve as versatile intermediates for a wide range of products, from industrial chemicals to life-saving pharmaceuticals like Ethambutol. The ongoing development of synthetic methodologies, especially highly selective biocatalytic routes, continues to enhance their accessibility and utility. For researchers in drug development and organic synthesis, a deep understanding of the synthesis, properties, and applications of these amino alcohols is essential for innovating new chemical entities and manufacturing processes.

References

- 1. globethesis.com [globethesis.com]

- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 3. This compound | C5H13NO | CID 15356533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 5. US3855300A - Process for the production of 2-amino-1-butanol - Google Patents [patents.google.com]

- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Amino-1-butanol - Hazardous Agents | Haz-Map [haz-map.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Aminomethyl)butan-1-ol: Synthesis, Properties, and Applications

Foreword: On the "Discovery" of a Utilitarian Molecule

In the landscape of chemical science, not every compound has a storied history of discovery marked by a singular breakthrough moment. Many, like 2-(Aminomethyl)butan-1-ol , emerge into the scientific consciousness as valuable building blocks, their existence documented primarily through patents and chemical supplier catalogs rather than extensive academic literature. This guide, therefore, deviates from a traditional historical narrative. Instead, it offers a comprehensive technical overview intended for the modern researcher, focusing on the practical aspects of this molecule: its synthesis, properties, and potential applications. As such, the "discovery" of this compound for the end-user lies in its effective synthesis and utilization in their own research endeavors.

Chemical Identity and Properties

This compound is a chiral amino alcohol with the molecular formula C₅H₁₃NO. Its structure, featuring both a primary amine and a primary alcohol, makes it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 16519-75-8 | [PubChem][1] |

| Molecular Formula | C₅H₁₃NO | [PubChem][1] |

| Molecular Weight | 103.16 g/mol | [PubChem][1] |

| SMILES | CCC(CN)CO | [PubChem][1] |

| InChIKey | DHPOUEPMENIWGX-UHFFFAOYSA-N | [PubChem][1] |

| Boiling Point | 187.8±13.0 °C (Predicted) | [ChemicalBook][2] |

| Density | 0.915±0.06 g/cm³ (Predicted) | [ChemicalBook][2] |

Proposed Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a plausible and robust synthetic route can be devised from readily available starting materials, leveraging well-established organic transformations. The proposed pathway begins with the alkylation of diethyl malonate, followed by a series of reductions and functional group manipulations.

Synthetic Workflow Overview

The overall workflow for the proposed synthesis is depicted below. This multi-step process is designed to be logical and achievable in a standard organic synthesis laboratory.

Caption: A high-level overview of the proposed synthetic workflow for this compound.

Detailed Synthetic Pathway

The detailed chemical transformations are outlined in the following reaction scheme. This pathway offers a clear and logical progression from a simple starting material to the target molecule.

Caption: Proposed reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following is a hypothetical, yet scientifically grounded, experimental protocol for the synthesis of this compound, based on the proposed pathway.

Step 1: Synthesis of Diethyl 2-ethyl-2-nitromalonate

-

Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (100 mL).

-

Addition of Diethyl Ethylmalonate: To the cooled sodium ethoxide solution, add diethyl ethylmalonate (17.4 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C with an ice bath.

-

Nitration: After the addition is complete, add ethyl nitrate (10.9 g, 0.12 mol) dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water and acidify with 2M HCl until the pH is approximately 3-4. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-ethyl-2-nitromalonate. Purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (11.4 g, 0.3 mol) in anhydrous tetrahydrofuran (THF) (200 mL).

-

Addition of Intermediate: Dissolve the diethyl 2-ethyl-2-nitromalonate (21.9 g, 0.1 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for 8 hours.

-

Quenching: Cool the reaction mixture in an ice bath and quench cautiously by the sequential dropwise addition of water (11.4 mL), 15% aqueous NaOH (11.4 mL), and water (34.2 mL).

-

Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield this compound.

Potential Applications and Future Directions

While not extensively documented, the structure of this compound suggests several potential areas of application for researchers in drug discovery and materials science:

-

Chiral Building Block: As a chiral molecule, it can serve as a starting material or intermediate in the asymmetric synthesis of more complex molecules, including pharmaceuticals. The vicinal amino alcohol motif is a common feature in many biologically active compounds.

-

Ligand Synthesis: The presence of two coordinating atoms (N and O) makes it a candidate for the synthesis of chiral ligands for asymmetric catalysis. Such ligands can be crucial in the stereoselective synthesis of a wide range of chemical products.

-

Surfactants and Corrosion Inhibitors: The amphiphilic nature of the molecule (a hydrophilic head and a hydrophobic tail) suggests potential applications as a surfactant or a component in the formulation of corrosion inhibitors.

Further research into the biological activity of this compound and its derivatives could open up new avenues for its application in medicinal chemistry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H227: Combustible liquid.

-

H314: Causes severe skin burns and eye damage.

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[1]

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-(Aminomethyl)butan-1-ol

Abstract

(S)-2-(aminomethyl)butan-1-ol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its specific stereochemistry is often crucial for the desired therapeutic effects. This technical guide provides a comprehensive and field-proven protocol for the enantioselective synthesis of (S)-2-(aminomethyl)butan-1-ol, starting from the readily available chiral pool amino acid, L-isoleucine. The described three-step synthesis involves N-protection, reduction of the carboxylic acid, and subsequent deprotection, offering a reliable and scalable route to the target molecule with high enantiopurity. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral amino alcohols are a privileged class of organic compounds that form the structural core of numerous natural products and active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of the amino and hydroxyl groups is fundamental for their selective interaction with biological targets such as enzymes and receptors. (S)-2-(aminomethyl)butan-1-ol, a chiral 1,3-amino alcohol, is a key synthon for more complex molecules where the stereochemistry at the C2 position is critical for biological function.

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and pharmaceutical development. Chiral pool synthesis, which utilizes readily available, enantiopure natural products as starting materials, is a robust and economical strategy to access complex chiral molecules.[1] L-isoleucine, a natural α-amino acid, provides the ideal carbon skeleton and the desired (S)-stereochemistry at the C2 position for the synthesis of the target molecule.

This application note details a reliable and reproducible three-step synthesis of (S)-2-(aminomethyl)butan-1-ol from L-isoleucine. The synthetic strategy is outlined below:

-

N-Protection of L-Isoleucine: The amino group of L-isoleucine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent reduction step.

-

Reduction of N-Boc-L-Isoleucine: The carboxylic acid moiety of N-Boc-L-isoleucine is reduced to a primary alcohol to form N-Boc-(S)-isoleucinol.

-

Deprotection of N-Boc-(S)-Isoleucinol: The Boc protecting group is removed under acidic conditions to yield the final product, (S)-2-(aminomethyl)butan-1-ol.

Synthetic Workflow Diagram

Figure 1: Synthetic workflow for the enantioselective synthesis of (S)-2-(aminomethyl)butan-1-ol.

Detailed Experimental Protocols

Part 1: Synthesis of N-tert-Butoxycarbonyl-L-isoleucine (N-Boc-L-Isoleucine)

Principle: The protection of the primary amine of L-isoleucine with a Boc group is essential to prevent its reaction with the reducing agent in the subsequent step. The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards di-tert-butyl dicarbonate (Boc anhydride).[2]

Materials:

-

L-Isoleucine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve L-isoleucine (1.0 eq) in a 1 M NaOH solution (2.05 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) dissolved in dioxane.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Adjust the pH of the reaction solution to 10 with 1 M NaOH and wash with ether to remove any unreacted (Boc)₂O.

-

Acidify the aqueous phase to a pH of 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield N-Boc-L-Isoleucine as a colorless oil or white solid.[2][3]

Part 2: Synthesis of tert-Butyl ((S)-1-(hydroxymethyl)-2-methylbutyl)carbamate (N-Boc-(S)-isoleucinol)

Principle: The reduction of the carboxylic acid to a primary alcohol is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids.[4] The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF). It is crucial to maintain anhydrous conditions as LiAlH₄ reacts violently with water. The stereocenter at the α-carbon is preserved during this reduction.[5]

Materials:

-

N-Boc-L-Isoleucine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl ether

-

15% aqueous Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the mixture to 10 °C using an ice bath.

-

Add N-Boc-L-Isoleucine (1.0 eq) in portions over a 30-minute period, controlling the rate of addition to manage the evolution of hydrogen gas.[5]

-

After the addition is complete, remove the ice bath, allow the reaction mixture to warm to room temperature, and then reflux for 16 hours.

-

Cool the reaction mixture to 10 °C with an ice bath and dilute with ethyl ether.

-

Carefully quench the reaction by the sequential dropwise addition of water (corresponding to the mass of LiAlH₄ used), 15% aqueous NaOH solution (same volume as the water), and then water again (3 times the initial volume of water).[5]

-

Stir the resulting white precipitate for 30 minutes and then filter.

-

Wash the filter cake with ethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-(S)-isoleucinol.

Part 3: Synthesis of (S)-2-(Aminomethyl)butan-1-ol

Principle: The final step is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation. The mechanism involves protonation of the Boc group, followed by its fragmentation to isobutylene and carbon dioxide.[6]

Materials:

-

N-Boc-(S)-isoleucinol

-

Anhydrous dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve N-Boc-(S)-isoleucinol (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture.[7]

-

Stir the mixture at room temperature for 3 hours.[6]

-

Concentrate the reaction mixture under reduced pressure.

-

Azeotrope the residue with toluene (3 x volumes) to remove any residual TFA.

-

Dissolve the residue in a suitable solvent and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid and liberate the free amine.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or EtOAc).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(aminomethyl)butan-1-ol.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are based on typical outcomes for these classes of reactions.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | N-Boc Protection | L-Isoleucine | N-Boc-L-Isoleucine | 85-95%[2][3] |

| 2 | Reduction | N-Boc-L-Isoleucine | N-Boc-(S)-isoleucinol | 70-85%[5] |

| 3 | Deprotection | N-Boc-(S)-isoleucinol | (S)-2-(Aminomethyl)butan-1-ol | >90%[6][7] |

The enantiomeric excess (ee) of the final product is expected to be >98%, as the reactions involved are known to proceed with high retention of stereochemical integrity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of 2-(Aminomethyl)butan-1-ol in Asymmetric Synthesis: A Guide to its Use as a Chiral Auxiliary Precursor

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of contemporary drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1] Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and reliable method to introduce chirality into a prochiral substrate.[2][3] These stereogenic molecules are temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer, after which they can be cleaved and often recovered for reuse.[2] This application note provides a detailed technical guide on the use of 2-(aminomethyl)butan-1-ol, a readily accessible chiral amino alcohol, as a precursor to a novel chiral auxiliary for asymmetric alkylation reactions, a fundamental carbon-carbon bond-forming transformation.

While direct literature on this compound as an auxiliary is sparse, its structural analogy to well-established amino alcohols, such as (S)-2-aminobutan-1-ol, provides a strong foundation for its application.[3] The protocols and principles detailed herein are based on the proven efficacy of oxazolidinone-based auxiliaries, popularized by David A. Evans, and are adapted to provide a predictive and practical framework for researchers.

Principle of Stereochemical Control: The Oxazolidinone Auxiliary

The primary strategy for employing 1,2-amino alcohols like this compound in asymmetric synthesis is through their conversion into a rigid heterocyclic system, typically an oxazolidinone.[2][4] This is achieved by reacting the amino alcohol with a phosgene equivalent, such as diethyl carbonate or carbonyldiimidazole (CDI).

Once formed, the oxazolidinone can be N-acylated with a desired carboxylic acid derivative. Deprotonation of the resulting N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), generates a rigid Z-enolate that is chelated to the metal cation. The key to stereocontrol lies in the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring. This substituent effectively shields one face of the planar enolate, forcing an incoming electrophile to approach from the less sterically encumbered side. This directed attack results in the highly diastereoselective formation of the alkylated product.[3][5]

Experimental Protocols and Methodologies

This section outlines a comprehensive, three-stage workflow for the use of (S)-2-(aminomethyl)butan-1-ol as a chiral auxiliary precursor.

Part 1: Synthesis of the Chiral Oxazolidinone Auxiliary

The initial step is the cyclization of (S)-2-(aminomethyl)butan-1-ol to form the corresponding (S)-4-(1-aminomethyl)propyl-oxazolidin-2-one. This transformation creates the rigid scaffold necessary for stereocontrol.

Reaction Scheme: (S)-2-(Aminomethyl)butan-1-ol + Diethyl Carbonate → (S)-4-sec-butyloxazolidin-2-one + Ethanol

Materials:

-

(S)-2-(Aminomethyl)butan-1-ol (CAS: 16519-75-8)[6]

-

Diethyl carbonate

-

Potassium carbonate (anhydrous, powdered)

-

Toluene, anhydrous

-

Standard glassware for reflux with a Dean-Stark trap

-

Magnetic stirrer and heating mantle

Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add (S)-2-(aminomethyl)butan-1-ol (1.0 equiv), diethyl carbonate (2.0 equiv), and a catalytic amount of powdered potassium carbonate (0.1 equiv).

-

Add anhydrous toluene to the flask to create a slurry.

-

Heat the reaction mixture to a vigorous reflux. The progress of the reaction can be monitored by the collection of ethanol in the Dean-Stark trap.

-

Continue refluxing until no more ethanol is collected (typically 12-24 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of toluene.

-

Concentrate the filtrate under reduced pressure to remove the toluene and excess diethyl carbonate.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure (S)-4-sec-butyloxazolidin-2-one.

Part 2: N-Acylation and Diastereoselective Alkylation

With the oxazolidinone auxiliary in hand, the next steps involve attaching the substrate of interest (via N-acylation) and performing the key diastereoselective alkylation.

Workflow Diagram:

Caption: Workflow for N-acylation and subsequent diastereoselective alkylation.

A. N-Acylation Protocol:

Materials:

-

(S)-4-sec-butyloxazolidin-2-one (from Part 1)

-

Propionyl chloride

-

Triethylamine (Et3N), distilled

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer

Protocol:

-

Dissolve the chiral oxazolidinone (1.0 equiv) in anhydrous DCM in a flame-dried, argon-purged flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equiv) dropwise to the solution.

-

Slowly add propionyl chloride (1.1 equiv) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the pure N-propionyl oxazolidinone.

B. Diastereoselective Alkylation Protocol:

Materials:

-

N-propionyl oxazolidinone (from Part 2A)

-

Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF)

-

Benzyl bromide (or other alkylating agent)

-

Tetrahydrofuran (THF), anhydrous

-

Argon atmosphere setup with Schlenk line or glovebox

Protocol:

-

Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried, argon-purged flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the NaHMDS solution (1.05 equiv) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.

-

Purify the product by flash column chromatography to isolate the major diastereomer.

Expected Stereochemical Outcome:

The sec-butyl group at the C4 position is expected to effectively block the top face of the Z-enolate. Therefore, the electrophile will approach from the less hindered bottom face, leading to the predicted major diastereomer.

Stereochemical Model Diagram:

Caption: Chelation model showing stereodirecting effect of the C4-substituent.

Part 3: Cleavage and Recovery of the Chiral Auxiliary

A crucial advantage of this methodology is the ability to non-destructively remove the auxiliary, yielding the desired enantiomerically enriched product and allowing for the recovery of the valuable chiral starting material.[7][8]

Cleavage Workflow Diagram:

Caption: Cleavage pathways to obtain the final product and recover the auxiliary.

Protocol for Hydrolytic Cleavage to a Carboxylic Acid:

Materials:

-

Purified alkylated product (from Part 2B)

-

Tetrahydrofuran (THF)

-

Water, deionized

-

Hydrogen peroxide (30% aqueous solution)

-

Lithium hydroxide (LiOH), solid

-

Sodium sulfite (Na₂SO₃)

-

Diethyl ether

Protocol:

-

Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the addition of solid lithium hydroxide (2.0 equiv).

-

Stir the mixture vigorously at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 20 minutes.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

The aqueous residue contains the lithium salt of the carboxylic acid and the chiral auxiliary. Extract the auxiliary with diethyl ether or dichloromethane (3x). The combined organic layers can be dried and concentrated to recover the (S)-4-sec-butyloxazolidin-2-one.

-

Acidify the remaining aqueous layer to pH 1-2 with cold 1N HCl.

-

Extract the desired carboxylic acid product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Data Summary and Performance Benchmarks

While specific data for the this compound derived auxiliary is not yet published, the performance of the structurally similar (4S)-4-ethyl-2-oxazolidinone auxiliary in asymmetric alkylations provides a reliable benchmark for expected outcomes.

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Benzyl bromide | N-(2-Benzylpropanoyl)oxazolidinone | 92 | >98 |

| 2 | Methyl iodide | N-(2-Methylpropanoyl)oxazolidinone | 95 | >98 |

| 3 | Allyl bromide | N-(2-Allylpropanoyl)oxazolidinone | 89 | >96 |

| Table 1: Representative data for the diastereoselective alkylation of an N-propanoyl oxazolidinone derived from (S)-2-aminobutan-1-ol. Data is illustrative and based on typical results for this class of auxiliary.[3] |

Conclusion and Outlook

This compound serves as a promising and economically viable precursor for the development of a new chiral auxiliary. By converting it into a rigid oxazolidinone scaffold, researchers can leverage well-established principles of steric hindrance to achieve high levels of diastereoselectivity in fundamental reactions like enolate alkylation. The detailed protocols provided in this application note offer a comprehensive and scientifically grounded starting point for the exploration and implementation of this auxiliary in asymmetric synthesis. This methodology is particularly relevant for professionals in drug development and process chemistry, where reliable and scalable routes to enantiomerically pure compounds are of paramount importance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. This compound | C5H13NO | CID 15356533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Versatile Chiral Synthon: Application Notes and Protocols for 2-(Aminomethyl)butan-1-ol in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis